![molecular formula C11H14N4O B2445389 3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine CAS No. 478062-73-6](/img/structure/B2445389.png)

3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine

Overview

Description

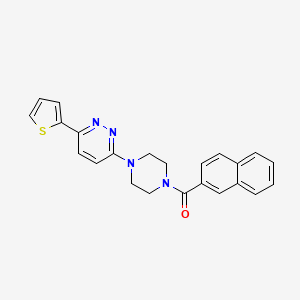

Pyrazolo[3,4-d]pyrimidines and oxazolo[5,4-d]pyrimidines are classes of heterocyclic compounds that have been studied for their potential pharmacological properties . They are often used as pharmacophores and structural elements of a wide range of compounds active against diverse molecular targets .

Synthesis Analysis

The synthesis of these compounds often involves cyclization of pyrimidine derivatives resulting in the fused oxazole ring or by condensation of oxazole derivatives leading to fused pyrimidine rings . For example, the most common method for the synthesis of oxazolo[5,4-d]-pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides .Molecular Structure Analysis

The molecular structure of these compounds typically features a pyrimidine ring fused with an oxazole or pyrazole ring . The exact structure would depend on the specific substituents attached to the core heterocyclic scaffold.Chemical Reactions Analysis

The chemical reactions involving these compounds are typically centered around their heterocyclic core. For example, they can undergo various substitution reactions depending on the functional groups present .Scientific Research Applications

Crystal Structure Analysis

- Structure Analysis : The benzisoxazole and pyrimidine moieties in related compounds have been analyzed for their crystal structures, providing insights into their planarity and conformation, which is crucial in understanding their chemical behavior and potential applications in various fields, including pharmaceuticals and materials science (Peeters, Blaton, & Ranter, 1993).

Synthesis and Biological Activity

- Antibacterial and Antifungal Activity : Compounds synthesized from similar structures have demonstrated antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Rajanarendar, Thirupathaiah, Rao, & Reddy, 2008).

- Antiviral Activity : Certain analogues of related structures have shown activity against human cytomegalovirus and herpes simplex virus, suggesting their potential as antiviral agents (Saxena, Coleman, Drach, & Townsend, 1990).

Medicinal Chemistry and Drug Design

- Anti-Inflammatory and Analgesic Agents : Novel compounds derived from related structures have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents, which is significant in the field of medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

- PI3Kδ Inhibitors in Cancer Therapy : Novel derivatives have been developed as inhibitors of PI3Kδ, exhibiting significant anti-proliferative activities against breast cancer cell lines, highlighting their potential in cancer therapy (Guo, Liu, & Pei, 2015).

Material Science and Photophysical Properties

- Fluorescence Properties : Derivatives of related structures have been investigated for their fluorescence characteristics, which could have applications in material science and as optical probes (Ebrahimpour, Bakavoli, Shiri, Seyedi, Asghari, & Mague, 2017).

Antitumor and Antiviral Applications

- Antitumor and Antiviral Agents : Research has been conducted on the synthesis and biological evaluation of derivatives for their use as antitumor and antiviral agents, indicating the compound's versatility in therapeutic applications (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).

Mechanism of Action

Target of Action

The primary target of 3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine is the human vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .

Mode of Action

3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine interacts with its target, VEGFR-2, by binding to its active site . This interaction inhibits the receptor’s activity, thereby disrupting the signaling pathways it regulates .

Biochemical Pathways

The inhibition of VEGFR-2 affects the angiogenesis pathway, leading to a decrease in new blood vessel formation . This can limit the supply of oxygen and nutrients to tumor cells, inhibiting their growth and proliferation .

Pharmacokinetics

The ADME (Administration, Distribution, Metabolism, and Excretion) properties of 3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine have been predicted in silico . These properties are crucial for assessing the compound’s bioavailability, which is the proportion of the drug that enters the circulation and can have an active effect .

Result of Action

The molecular and cellular effects of 3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine’s action include cytotoxic activity against various human cancer cell lines . The compound’s interaction with VEGFR-2 can lead to the inhibition of tumor growth and metastasis .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methyl-4-piperidin-1-yl-[1,2]oxazolo[5,4-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8-9-10(15-5-3-2-4-6-15)12-7-13-11(9)16-14-8/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKMGGDAFPVBQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=NC=NC(=C12)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323181 | |

| Record name | 3-methyl-4-piperidin-1-yl-[1,2]oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819320 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine | |

CAS RN |

478062-73-6 | |

| Record name | 3-methyl-4-piperidin-1-yl-[1,2]oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride](/img/structure/B2445312.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2445323.png)

![2-[[3-(3-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2445326.png)

![N-benzyl-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2445327.png)

![(1alpha,5alpha,6alpha)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-methanol Hydrochloride](/img/structure/B2445329.png)